molecular formula C16H13NO2 B8784347 1,1'-(9H-carbazole-2,7-diyl)diethanone

1,1'-(9H-carbazole-2,7-diyl)diethanone

Cat. No.: B8784347
M. Wt: 251.28 g/mol
InChI Key: SQUIQGVJHNIORQ-UHFFFAOYSA-N
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Description

1,1'-(9H-Carbazole-2,7-diyl)diethanone is a carbazole derivative featuring two acetyl groups at the 2- and 7-positions of the carbazole core. Carbazole derivatives are renowned for their planar aromatic structure, which confers high thermal stability, chemical resistance, and tunable electronic properties .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-(7-acetyl-9H-carbazol-2-yl)ethanone

InChI

InChI=1S/C16H13NO2/c1-9(18)11-3-5-13-14-6-4-12(10(2)19)8-16(14)17-15(13)7-11/h3-8,17H,1-2H3

InChI Key

SQUIQGVJHNIORQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Positional Isomerism: 2,7- vs. 3,6-Substituted Carbazoles

A structurally related compound, 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone, differs in the substitution pattern (3,6- vs. 2,7-positions). X-ray crystallography reveals that the acetyl groups in the 3,6-derivative are nearly coplanar with the carbazole unit (dihedral angles: 5.37° and 1.0°), enhancing conjugation and electron delocalization . In contrast, the 2,7-substituted isomer likely exhibits similar planarity, but the altered substitution pattern may influence charge transport properties in thin-film devices .

Table 1: Structural Comparison of Carbazole Diethanone Derivatives
Compound Substitution Pattern Planarity (Dihedral Angle) Key Applications
1,1'-(9H-Carbazole-2,7-diyl)diethanone 2,7-positions Likely planar Optoelectronics, OLEDs
1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone 3,6-positions 5.37°, 1.0° Fluorescent materials

Carbazole vs. Fluorene Derivatives

2,7-Diacetylfluorene (1,1'-(9H-Fluoren-2,7-diyl)diethanone) shares the same diethanone functionalization but replaces carbazole with a fluorene core. Fluorene lacks the nitrogen atom in carbazole, reducing its electron-rich character. This results in a higher bandgap (~3.1 eV for fluorene vs. ~2.8 eV for carbazole derivatives), limiting its utility in low-energy optoelectronic applications .

Heterocyclic Analogues

  • Benzimidazole Derivatives: Compounds like 1,1'-(2-phenyl-1H-benzo[d]imidazole-1,3(2H)-diyl)diethanone exhibit stronger electron-withdrawing imidazole cores, enhancing their use in fluorescent materials. However, their thermal stability is inferior to carbazoles due to reduced aromaticity .
  • Oxadiazole Derivatives: The 1,3,4-oxadiazole ring in 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone introduces bioactivity (e.g., antimicrobial, anticancer) but reduces thermal stability compared to pure carbazole derivatives .

Thermal Stability

Carbazole derivatives exhibit superior thermal stability (decomposition temperatures >300°C) compared to fluorene (~250°C) and benzimidazole analogues (~200°C) . The rigid carbazole core and strong C–H⋯O hydrogen bonding in crystals further enhance stability .

Optoelectronic Performance

  • Absorption/Emission : The 2,7-diacetylcarbazole shows a red-shifted absorption (λmax ~350 nm) compared to fluorene derivatives (λmax ~310 nm), making it suitable for visible-light applications .
  • Charge Mobility : Carbazole’s planar structure enables higher hole mobility (~10⁻⁴ cm²/Vs) than fluorene derivatives (~10⁻⁵ cm²/Vs) .

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